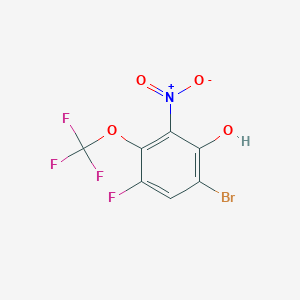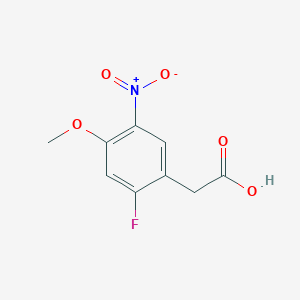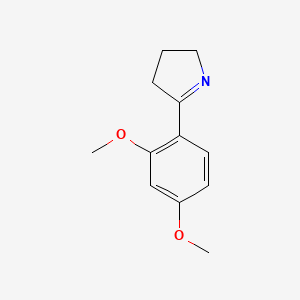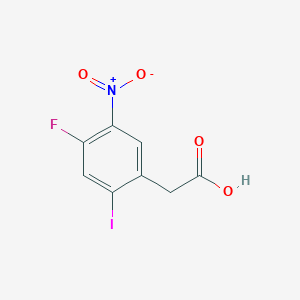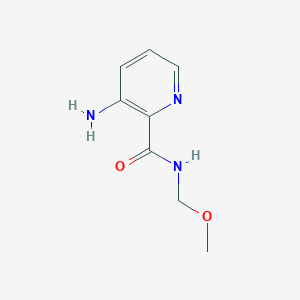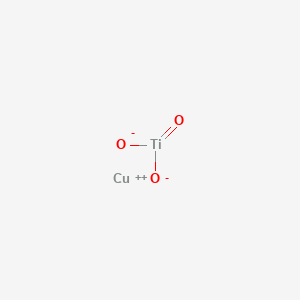
Copper(II)titanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(II)titanate, also known as copper titanate, is an inorganic compound with the chemical formula CuTiO3. This compound is known for its unique set of physical and chemical properties, which make it a subject of interest in various scientific and industrial applications. This compound belongs to a family of oxides and possesses an intricate, quasi-layered structure that results in significant consequences for its behavior in various applications .
准备方法
Synthetic Routes and Reaction Conditions
Copper(II)titanate can be synthesized using various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. The most common method involves the solid-state reaction of copper oxide (CuO) and titanium dioxide (TiO2) at high temperatures. The reaction typically occurs at temperatures between 800°C and 1000°C:
CuO+TiO2→CuTiO3
In the sol-gel process, metal alkoxides or metal chlorides are used as precursors. These undergo hydrolysis and polycondensation reactions to form a gel, which is then calcined to produce this compound. The hydrothermal synthesis method involves reacting copper and titanium precursors in an aqueous solution at elevated temperatures and pressures, resulting in the formation of this compound crystals .
Industrial Production Methods
Industrial production of this compound typically involves the solid-state reaction method due to its simplicity and cost-effectiveness. The process involves mixing copper oxide and titanium dioxide powders, followed by calcination at high temperatures to form the desired compound. This method allows for large-scale production and is widely used in the industry .
化学反应分析
Types of Reactions
Copper(II)titanate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of copper and titanium ions.
Common Reagents and Conditions
Oxidation: this compound can undergo oxidation reactions in the presence of strong oxidizing agents, such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can occur with reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involve the replacement of copper or titanium ions with other metal ions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions can yield lower oxidation state products. Substitution reactions result in the formation of doped this compound compounds with modified properties .
科学研究应用
Copper(II)titanate has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: this compound is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: In biological research, this compound is studied for its potential use in drug delivery systems and as a component in biosensors.
Medicine: this compound is being explored for its potential use in medical devices and implants.
Industry: In the industrial sector, this compound is used in the production of ceramics, electronic components, and coatings.
作用机制
The mechanism of action of copper(II)titanate is primarily related to its unique structure and the presence of copper and titanium ions. The compound’s quasi-layered structure allows for efficient electron transfer and interaction with other molecules. In catalytic applications, this compound facilitates redox reactions by providing active sites for electron transfer. In biological applications, the compound’s ability to interact with biological molecules enables its use in drug delivery and biosensing .
相似化合物的比较
Copper(II)titanate can be compared with other similar compounds, such as calcium copper titanate (CaCu3Ti4O12) and barium titanate (BaTiO3). These compounds share some similarities in their structure and properties but also have distinct differences:
Calcium Copper Titanate (CaCu3Ti4O12): This compound has a similar perovskite structure and is known for its high dielectric constant.
Barium Titanate (BaTiO3): Barium titanate is another perovskite oxide with a high dielectric constant and ferroelectric properties. It is widely used in capacitors and other electronic components.
These comparisons highlight the unique properties of this compound and its potential for various applications.
属性
分子式 |
CuO3Ti |
|---|---|
分子量 |
159.41 g/mol |
IUPAC 名称 |
copper;dioxido(oxo)titanium |
InChI |
InChI=1S/Cu.3O.Ti/q+2;;2*-1; |
InChI 键 |
SJHFEDLCGQLKAM-UHFFFAOYSA-N |
规范 SMILES |
[O-][Ti](=O)[O-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


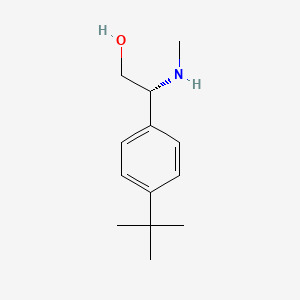
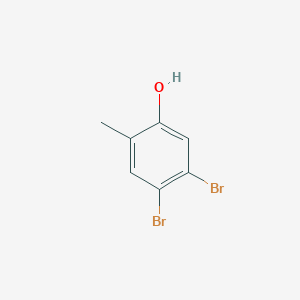
![[1,4'-Bipiperidin]-4-amine](/img/structure/B12847117.png)
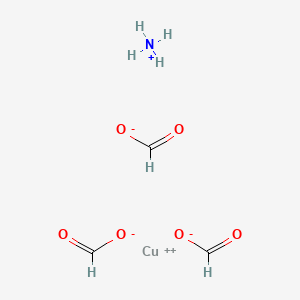
![N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12847126.png)
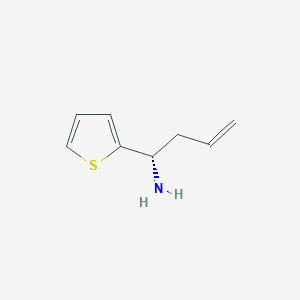

![(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B12847143.png)
